molecular formula C12H19NO B14291809 1-Octanone, 1-(1H-pyrrol-3-yl)- CAS No. 114900-83-3

1-Octanone, 1-(1H-pyrrol-3-yl)-

Cat. No.: B14291809
CAS No.: 114900-83-3
M. Wt: 193.28 g/mol
InChI Key: RIUYABVRXQBKJW-UHFFFAOYSA-N
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Description

1-Octanone, 1-(1H-pyrrol-3-yl)-: is an organic compound with the molecular formula C12H19NO It is a ketone derivative where the octanone moiety is substituted with a pyrrole ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanone, 1-(1H-pyrrol-3-yl)- can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1-octanone with a pyrrole derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization.

Industrial Production Methods: Industrial production of 1-Octanone, 1-(1H-pyrrol-3-yl)- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Octanone, 1-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

1-Octanone, 1-(1H-pyrrol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octanone, 1-(1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-Octanone, 1-(1H-pyrrol-2-yl)-
  • 1-Octanone, 1-(1H-pyrrol-4-yl)-
  • 1-Octanone, 1-(1H-indol-3-yl)-

Comparison: 1-Octanone, 1-(1H-pyrrol-3-yl)- is unique due to the position of the pyrrole ring substitution This positional difference can significantly influence the compound’s reactivity, biological activity, and overall properties

Properties

IUPAC Name

1-(1H-pyrrol-3-yl)octan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-6-7-12(14)11-8-9-13-10-11/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUYABVRXQBKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561118
Record name 1-(1H-Pyrrol-3-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114900-83-3
Record name 1-(1H-Pyrrol-3-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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